(2S,6S)-2,6-dimethylpiperidin-4-ol is a chiral compound belonging to the piperidine family, characterized by a six-membered ring structure. This compound features two methyl groups at the 2 and 6 positions and a hydroxyl group at the 4 position, which are crucial for its unique chemical properties and biological activity. The compound is also known by its CAS number, 4733-70-4, and has various applications in medicinal chemistry and organic synthesis .
(2S,6S)-2,6-dimethylpiperidin-4-ol can be classified as:
The synthesis of (2S,6S)-2,6-dimethylpiperidin-4-ol typically involves several key steps:
In industrial settings, optimized reaction conditions are employed to ensure high yield and purity. This includes:
The molecular structure of (2S,6S)-2,6-dimethylpiperidin-4-ol can be represented using various notations:
Property | Data |
---|---|
IUPAC Name | (2S,6S)-2,6-dimethylpiperidin-4-ol |
Molecular Formula | CHNO |
Molecular Weight | 129.20 g/mol |
InChI | InChI=1S/C7H15NO/c1-5-3-7(9)4-6(2)8-5/h5-9H,3-4H2,1-2H3 |
SMILES | CC1CC(CC(N1)C)O |
The presence of both methyl and hydroxyl groups contributes to its unique physical and chemical properties .
(2S,6S)-2,6-dimethylpiperidin-4-ol participates in various chemical reactions due to its functional groups:
These reactions are critical for synthesizing more complex organic molecules in pharmaceutical applications .
The mechanism of action for (2S,6S)-2,6-dimethylpiperidin-4-ol is primarily related to its role as a chiral building block in drug synthesis. Its structural features allow it to interact with biological targets such as enzymes and receptors:
This compound's ability to modulate biological processes makes it valuable in medicinal chemistry .
These properties are essential for understanding how (2S,6S)-2,6-dimethylpiperidin-4-ol behaves under different conditions and its suitability for various applications .
(2S,6S)-2,6-dimethylpiperidin-4-ol has several scientific uses:
Its unique structural features make it a versatile compound in both academic research and industrial applications .
CAS No.: 116714-47-7
CAS No.: 1981-49-3
CAS No.: 19275-47-9
CAS No.:
CAS No.: 1356964-77-6
CAS No.: